

In-depth Technical Guide: 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromo-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B128175

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and experimental protocols related to **6-Bromo-2H-1,4-benzoxazin-3(4H)-one**. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this guide furnishes detailed, generalized experimental protocols for solubility determination that can be readily adapted for this compound. Furthermore, it explores the biological activities of benzoxazinone derivatives, offering insights into potential signaling pathways and experimental workflows for activity assessment.

Physicochemical Properties

While specific solubility data remains elusive, the following table summarizes the known physicochemical properties of **6-Bromo-2H-1,4-benzoxazin-3(4H)-one**.

Property	Value	Source
Molecular Formula	C ₈ H ₆ BrNO ₂	[1] [2] [3]
Molecular Weight	228.04 g/mol	[1] [3] [4]
CAS Number	24036-52-0	[1] [2] [3]
Appearance	White to pale cream powder/crystal	[2]
Melting Point	220-225 °C	[1]
Purity	>94.0% (GC), ≥94.0% (HPLC), 97%	[1] [2]

Solubility Determination: Experimental Protocols

In the absence of specific quantitative solubility data for **6-Bromo-2H-1,4-benzoxazin-3(4H)-one**, this section details two widely accepted experimental protocols for determining the solubility of sparingly soluble compounds: the Shake-Flask Method for thermodynamic solubility and a UV-Visible Spectroscopy based method for kinetic solubility.

Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility of a compound in a given solvent and is considered the "gold standard" for thermodynamic solubility measurements.

Principle: A surplus of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then determined.

Detailed Protocol:

- Preparation:
 - Prepare a series of vials with a known volume of the desired solvent (e.g., water, ethanol, DMSO, buffer solutions at various pH).

- Accurately weigh an excess amount of **6-Bromo-2H-1,4-benzoxazin-3(4H)-one** and add it to each vial. The excess is crucial to ensure a saturated solution is formed.[5]
- Equilibration:
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a shaker or agitator within a temperature-controlled incubator.[5]
 - Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[5][6]
- Sample Separation:
 - After equilibration, cease agitation and allow the undissolved solid to settle.
 - Carefully withdraw a sample from the supernatant. It is critical to avoid disturbing the solid material.
 - Separate the saturated solution from the excess solid by either centrifugation or filtration through a syringe filter (e.g., 0.22 µm pore size) to obtain a clear filtrate.[5][6]
- Quantification:
 - Accurately dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
 - Determine the concentration of **6-Bromo-2H-1,4-benzoxazin-3(4H)-one** in the diluted filtrate using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy.[6]
 - Construct a calibration curve using standard solutions of the compound of known concentrations to accurately quantify the solubility.[6]

UV-Visible Spectroscopy Method for Kinetic Solubility

This method is a higher-throughput approach often used in early drug discovery to determine the kinetic solubility of a compound, which is the concentration at which it precipitates from a

supersaturated solution.

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate as the compound's solubility limit is exceeded is detected by an increase in light scattering (turbidity), which can be measured using a UV-Visible spectrophotometer or a nephelometer.[\[7\]](#)

Detailed Protocol:

- Preparation of Stock Solution:
 - Prepare a high-concentration stock solution of **6-Bromo-2H-1,4-benzoxazin-3(4H)-one** in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).
- Serial Dilution:
 - Perform serial dilutions of the stock solution in a 96-well plate using the same organic solvent to create a range of concentrations.
- Addition to Aqueous Buffer:
 - Transfer a small, fixed volume of each dilution into a corresponding well of a new 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
- Turbidity Measurement:
 - Measure the absorbance (or light scattering) of each well at a wavelength where the compound does not absorb light (e.g., 600 nm) immediately after the addition of the compound and after a short incubation period (e.g., 2 hours).[\[7\]](#)
 - The concentration at which a significant increase in absorbance/turbidity is observed corresponds to the kinetic solubility limit.[\[7\]](#)
- Data Analysis:
 - Plot the measured absorbance/turbidity against the compound concentration. The point of inflection on the resulting curve indicates the kinetic solubility.

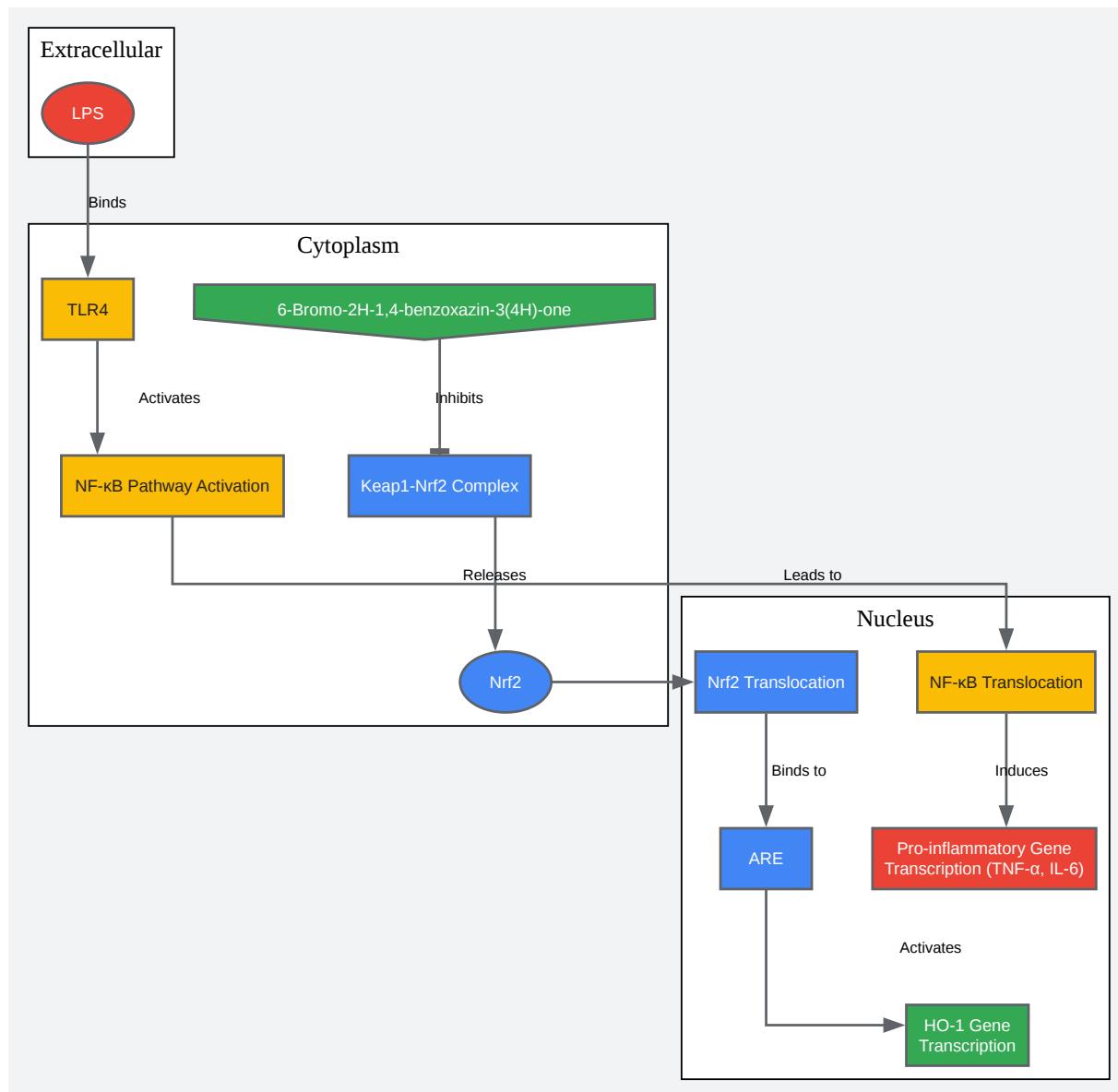
Biological Activity and Signaling Pathways

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated notable anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity: Nrf2-HO-1 Signaling Pathway

Recent studies on 2H-1,4-benzoxazin-3(4H)-one derivatives have indicated that their anti-inflammatory effects in microglial cells stimulated with lipopolysaccharide (LPS) are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway.^[8] This pathway is a key regulator of cellular defense against oxidative stress and inflammation.^[2]

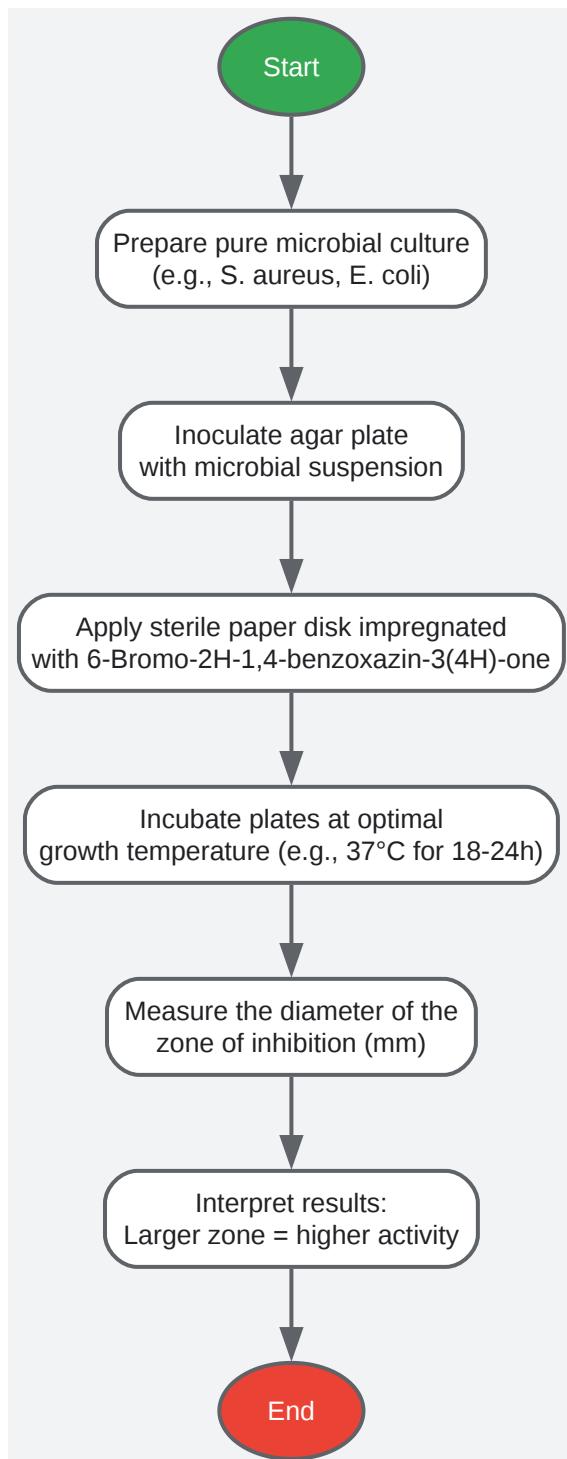
The proposed mechanism involves the compound promoting the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including HO-1.^{[2][9]} The upregulation of HO-1 and other antioxidant enzymes helps to mitigate the inflammatory response by reducing reactive oxygen species (ROS) and inhibiting the production of pro-inflammatory mediators.^{[2][9]}

[Click to download full resolution via product page](#)

Caption: Nrf2-HO-1 Signaling Pathway Modulation.

Antimicrobial Activity: Experimental Workflow

The antimicrobial potential of **6-Bromo-2H-1,4-benzoxazin-3(4H)-one** can be assessed using the Kirby-Bauer disk diffusion method, also known as the zone of inhibition test.^{[3][4]} This is a widely used qualitative method to determine the antimicrobial susceptibility of microorganisms.



[Click to download full resolution via product page](#)

Caption: Antimicrobial Activity Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nelsonlabs.com [nelsonlabs.com]
- 4. microchemlab.com [microchemlab.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. sciencebuddies.org [sciencebuddies.org]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [In-depth Technical Guide: 6-Bromo-2H-1,4-benzoxazin-3(4H)-one]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b128175#6-bromo-2h-1-4-benzoxazin-3-4h-one-solubility-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com